2-chloro-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide
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Overview
Description
2-Chloro-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core with a chloro group at the 2-position and a fluorophenyl group attached to an oxan ring, which is further linked to a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. One common synthetic route includes the following steps:
Formation of the Benzamide Core: : Reacting 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride.
Attachment of the Fluorophenyl Group: : Reacting the 2-chlorobenzoyl chloride with 4-fluorophenol in the presence of a base such as triethylamine to form 2-chloro-N-(4-fluorophenyl)benzamide.
Introduction of the Oxan Ring: : Reacting the 2-chloro-N-(4-fluorophenyl)benzamide with 4-(4-fluorophenyl)oxan-4-ylmethylamine under suitable reaction conditions to form the final product.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography. The choice of solvents and reagents is also critical to minimize by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can occur at the chloro or fluoro positions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) in an acidic medium.
Reduction: : Lithium aluminum hydride (LiAlH4) in ether.
Substitution: : Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of substituted benzamides or fluorophenols.
Scientific Research Applications
2-Chloro-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide has several scientific research applications:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: : The compound can serve as a probe in biological studies to understand the interaction with various biomolecules.
Medicine: : It has potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: : It can be utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2-chloro-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
2-Chloro-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide is unique due to its specific structural features. Similar compounds include:
2-Chloro-N-(4-fluorophenyl)benzamide: : Lacks the oxan ring and methyl group.
2-Chloro-N-(4-fluorophenyl)acetamide: : Similar core structure but different functional groups.
2-Chloro-N-(4-fluorophenyl)ethanamide: : Similar to the above but with an ethanamide group.
Properties
IUPAC Name |
2-chloro-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFNO2/c20-17-4-2-1-3-16(17)18(23)22-13-19(9-11-24-12-10-19)14-5-7-15(21)8-6-14/h1-8H,9-13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCNCBWTMKKDRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=CC=C2Cl)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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